1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound classified as an indolin-2-one derivative. This compound features a unique structure that includes a benzyl group attached to a urea moiety, which is further connected to a methyl-substituted oxoindoline ring. The structural characteristics of this compound contribute to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry research.
This compound is cataloged under the identifier 1170813-31-6 and is recognized for its potential in drug discovery and development. As part of the indolin-2-one class, it shares similarities with other compounds known for their pharmacological properties, including anticancer and enzyme inhibition activities .
The synthesis of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 1-methyl-2-oxoindoline with benzyl isocyanate. This reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran, utilizing a base like triethylamine to facilitate the formation of the urea linkage. The reaction conditions are usually mild, with stirring at room temperature or slightly elevated temperatures until the desired product is formed.
For industrial production, continuous flow reactors can be employed to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are utilized to ensure high-purity compounds suitable for pharmaceutical applications.
The molecular structure of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea can be represented by its IUPAC name and InChI code:
The compound's molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions utilizing sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group may be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
These reactions are significant for modifying the compound’s structure to enhance its pharmacological properties or to synthesize new derivatives for further study.
The mechanism of action for 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea primarily involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of acetylcholine esterase (AChE), which prevents the breakdown of acetylcholine. This results in enhanced cholinergic transmission within the nervous system.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through disruption of key signaling pathways .
The physical properties of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea include:
Appearance: Typically appears as a solid crystalline substance.
Melting Point: Specific melting point data may vary based on purity but can be determined through experimental methods.
Key chemical properties include:
Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.
1-Benzyl-3-(1-methyl-2-oxoindolin-5-y)urea has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases, particularly in oncology and neuropharmacology.
Biological Studies: Utilized as an inhibitor in studies involving cholinergic transmission and cancer cell apoptosis.
Material Science: Potential applications in creating novel materials due to its unique chemical structure and properties .
The urea functional group represents one of medicinal chemistry’s most privileged pharmacophores, with its integration into drug design tracing back to Friedrich Wöhler’s seminal 1828 synthesis of urea, which established organic chemistry as a scientific discipline [1]. This moiety enables critical drug-target interactions through its capacity to form multiple stable hydrogen bonds with protein residues, enhancing binding affinity and biological specificity [1]. Early therapeutic applications included Bayer’s development of antitrypanosomal agents culminating in suramin (1920s), while glibenclamide (glyburide) exemplified urea’s antidiabetic applications [1]. The historical significance of urea derivatives is further evidenced by FDA-approved drugs spanning anticancer, antibacterial, anticonvulsant, and antiviral indications [1].
Table 1: Evolution of Urea-Containing Therapeutics
Era | Representative Compound | Therapeutic Application | Structural Significance |
---|---|---|---|
Early 20th Century | Suramin | Antitrypanosomal | Polyurea scaffold |
1970s | Glibenclamide | Antidiabetic | Arylurea core |
2000s | Sorafenib | Anticancer (multi-kinase inhibitor) | Diaryurea motif |
Contemporary | 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1170813-31-6) | Targeted protein modulation | Hybrid indolinone-urea architecture |
Modern synthetic approaches have addressed historical safety concerns associated with urea production (e.g., phosgene utilization) through innovative methodologies employing ethylene carbonate, diethyl carbonate, or catalytic CO₂ reactions [1]. These advances facilitated the development of sophisticated urea derivatives like 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, which incorporates the bioactive indolinone framework to leverage synergistic pharmacological effects [2]. The compound’s emergence reflects medicinal chemistry’s progression from simple urea derivatives toward complex hybrid molecules designed for enhanced target specificity and optimized physicochemical properties [1] [2].
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea exemplifies rational structure-based design through its integration of two bioactive frameworks: the benzylurea moiety and the 1-methyl-2-oxoindolin-5-yl (indolinone) system. The indolinone core provides a conformationally constrained heterocyclic scaffold that mimics protein kinase hinge region binding motifs, while the urea linker enables critical hydrogen-bonding interactions [3] [7].
The compound’s molecular formula (C₁₇H₁₇N₃O₂) features:
Table 2: Structure-Activity Relationships of Indolinone Hybrids
Structural Feature | Target Interaction | Biological Consequence | Reference Analogs |
---|---|---|---|
Unsubstituted oxindole N-H | Hydrogen bonding with kinase hinge region (e.g., CDK2 Glu81/Leu83) | Enhanced kinase inhibitory activity | Sunitinib [3] |
C5-urea substitution | Hydrogen bond donation/acceptance in target active sites | Improved binding specificity | Nintedanib derivatives [3] |
Benzyl group orientation | Hydrophobic pocket occupation & π-stacking | Increased potency against membrane-associated targets | Membrane-associated PLA₂ inhibitors [7] |
N1-alkylation | Metabolic stabilization & conformational modulation | Optimized pharmacokinetic profile | 1-methylindirubin analogs [3] |
X-ray crystallographic studies of related compounds reveal that N1-methylation induces conformational switching from trans,trans to cis,cis orientations, significantly altering target binding capabilities [1]. For 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, this conformational preference potentially enables optimal positioning for simultaneous interaction with both hydrophobic pockets and hydrogen-bonding residues in enzyme active sites [3] [7]. Molecular docking analyses of structurally analogous compounds demonstrate the urea carbonyl forming bidentate hydrogen bonds with key amino acids in kinases (CDK2, GSK-3β) and phospholipase A₂, while the benzyl group occupies adjacent hydrophobic clefts [3] [7].
The strategic design of 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea aligns with contemporary paradigms in medicinal chemistry focused on multi-target therapeutics. This approach addresses the inherent complexity of multifactorial diseases—particularly oncology and neurodegeneration—where singular target modulation often yields suboptimal efficacy due to compensatory pathway activation and disease heterogeneity [3] [4].
Oncological Applications: The compound’s structural analogs demonstrate dual CDK2/GSK-3β inhibition, validated through enzymatic assays showing IC₅₀ values of 37.77-52.75 nM (CDK2) and 32.09-40.13 nM (GSK-3β) [3]. This dual inhibition induces:
Neuropharmacological Potential: 1,2,3-Triazole-urea hybrids demonstrate significant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with the urea functionality enabling key interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of cholinesterases [4]. Though not directly tested, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea’s structural features suggest potential for similar interactions:
Table 3: Dual-Target Pharmacological Profiles of Urea Hybrids
Compound Class | Primary Targets | Therapeutic Application | Structural Determinants |
---|---|---|---|
Oxindole-benzofuran hybrids | CDK2/GSK-3β | Breast cancer (MCF-7, T-47D) | Unsubstituted oxindole N-H; conjugated linker [3] |
1,2,3-Triazole-ureas | AChE/BuChE | Neurodegenerative disorders | Triazole H-bonding; urea bridge [4] |
Tricyclic heterobifunctional ureas | E3 ligase/target protein | Targeted protein degradation | Cereblon-binding moiety; extended urea linker [5] |
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea | PLA₂/kinase targets (predicted) | Multifactorial disease modulation | Benzyl hydrophobicity; urea H-bonding; oxindole planarity [7] |
The compound’s bifunctional architecture positions it within the proteolysis-targeting chimera (PROTAC) development landscape, where tricyclic cereblon binders linked to target protein ligands via urea connectors demonstrate efficient targeted protein degradation [5]. This emerging therapeutic paradigm leverages the ubiquitin-proteasome system, with heterobifunctional compounds simultaneously engaging E3 ubiquitin ligases (e.g., cereblon) and disease-relevant target proteins, inducing ubiquitination and subsequent proteasomal degradation [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7